molecular formula C19H21ClN6O2S B2439964 N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 951575-10-3

N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2439964
CAS No.: 951575-10-3
M. Wt: 432.93
InChI Key: OKPCCKNBCDFZMD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H21ClN6O2S and its molecular weight is 432.93. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2S/c1-2-24-7-9-25(10-8-24)19-23-17-16(29-19)18(28)26(12-21-17)11-15(27)22-14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCCKNBCDFZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. A common approach includes the acylation of 4-ethylpiperazine with an appropriate thiazolo[4,5-d]pyrimidine derivative. The following table summarizes the key steps in the synthesis process:

StepReactantsConditionsProduct
14-Ethylpiperazine + Thiazolo derivativeAcetic anhydrideIntermediate compound
2Intermediate + 4-Chlorobenzoyl chlorideBase (e.g., triethylamine)N-(4-chlorophenyl) derivative
3N-(4-chlorophenyl) derivative + Acetic acidRefluxFinal product

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, related compounds have shown inhibitory effects on various cancer cell lines by targeting critical signaling pathways such as AKT signaling, which plays a pivotal role in glioma malignancy and patient survival rates .

Key Findings:

  • Inhibition of Glioma Growth: Compounds with similar structures have demonstrated significant inhibition of glioma cell growth in vitro. For example, a related pyrano[2,3-c]pyrazole compound exhibited low micromolar activity against AKT2/PKBβ, a critical kinase involved in oncogenic signaling .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases that are crucial for tumor cell proliferation and survival. The inhibition of AKT signaling is particularly noteworthy as it has been associated with reduced tumor growth and enhanced apoptosis in cancer cells.

Toxicity and Safety Profile

The safety profile of this compound has also been evaluated. Preliminary assessments indicate that while the compound exhibits anticancer activity, it may pose certain toxicity risks. For instance:

  • Oral Toxicity: Classified as harmful if swallowed (H302).
  • Dermal Toxicity: Harmful on contact with skin (H312) .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on Glioblastoma: A study involving patient-derived glioblastoma cells showed that treatment with a structurally similar compound led to significant reductions in tumor growth and improved patient outcomes.
  • Kinase Inhibition Analysis: A comprehensive screening against 139 purified kinases revealed specific inhibition of AKT2/PKBβ by related compounds at concentrations that were non-toxic to normal cells .

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